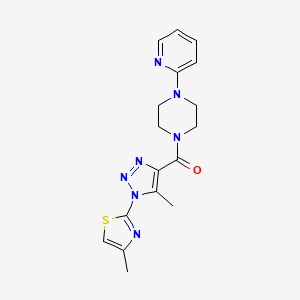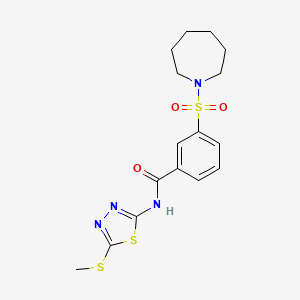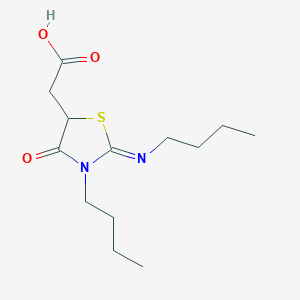
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C16H16O4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenol with 2-bromoacetophenone in the presence of potassium carbonate in acetone . The reaction is carried out at 60°C for 24 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two methoxy groups and a phenoxy group . The InChI code for this compound is 1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.3 . It is a solid at room temperature and should be stored in a dry place . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.78, indicating its lipophilicity .Applications De Recherche Scientifique
1. Chemical Structure Analysis
A compound closely related to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, namely 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, has been studied for its chemical structure. The dihedral angles between the central ethanone fragment and the 4-methoxyphenyl group were analyzed, contributing to the understanding of molecular conformation in related compounds (Kesternich et al., 2010).
2. Crystal Packing and Molecular Interactions
Another related compound, 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, was prepared and its crystal packing analyzed. This study provided insights into the stabilization of molecular structures through intermolecular interactions, which can be relevant for understanding the behavior of this compound in different states (Guo et al., 2009).
3. Synthesis and Potential Applications
A study on the synthesis of novel compounds like 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones revealed methodologies that could be applicable in the synthesis and potential applications of this compound. These methods provide a foundation for exploring the chemical properties and potential applications of similar compounds (Kwiecień & Szychowska, 2006).
4. Laccase-Mediator System in Degradation Studies
In a study exploring the degradation of lignin model compounds, a compound similar to this compound was used. The study's findings on the degradation pathways and products could be relevant for understanding the environmental fate and degradation behavior of related compounds (Kawai et al., 2004).
5. Bioremediation and Toxicity Reduction
In research involving bioremediation of pulp and paper mill effluent, compounds like 2-methoxyphenol and 4-methoxycinnamic acid were studied. These compounds share structural similarities with this compound, indicating potential applications in environmental remediation and toxicity reduction (Raj et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZENRLBGEKSCQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19513-80-5 |
Source


|
| Record name | 4'-METHOXY-2-(2-METHOXYPHENOXY)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)
![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)






![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)

![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)

![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)